molecular formula C25H32F3N7O16P2 B10861925 TFMU-ADPr (diammonium)

TFMU-ADPr (diammonium)

Cat. No.: B10861925
M. Wt: 805.5 g/mol
InChI Key: GEZILDRURLNQDR-HXERXLDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TFMU-ADPr (diammonium), or ADP-ribosylated trifluoromethyl umbelliferone diammonium salt, is a synthetic compound primarily used as a substrate for studying poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3) activity. Synthesized via a reaction involving 4-17 (a precursor) and triethylamine trifluoride in THF at 65°C, it achieves a 96% yield after purification by ion-pair and ion-exchange chromatography . Structural characterization via NMR (¹H, ¹³C, ¹⁹F, ³¹P) and HRMS confirms its molecular formula (C25H26F3N5O16P2) and mass (calc. 2770.0729; exp. 2770.0723) .

TFMU-ADPr is a fluorogenic substrate, liberating a fluorescent moiety upon enzymatic hydrolysis, making it indispensable for real-time monitoring of PARG and ARH3 activity in vitro . Its stability, reactivity, and utility in high-throughput screening (HTS) for inhibitors have established it as a critical tool in ADP-ribosylation research .

Properties

Molecular Formula

C25H32F3N7O16P2

Molecular Weight

805.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxolan-2-yl]methyl hydrogen phosphate;azane

InChI

InChI=1S/C25H26F3N5O16P2.2H3N/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33;;/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31);2*1H3/t13-,14-,17-,18-,19-,20-,23-,24+;;/m1../s1

InChI Key

GEZILDRURLNQDR-HXERXLDDSA-N

Isomeric SMILES

C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N.N

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N.N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The synthesis of TFMU-ADPr was designed to address two primary challenges: (1) achieving stereoselective 1,2-cis glycosylation of the furanoside and (2) late-stage pyrophosphate coupling. The retrosynthetic pathway (Figure 1B in) divides the molecule into three modules:

  • TFMU-glycosyl donor : A ribose derivative functionalized with the TFMU fluorophore.

  • Adenosine phosphate : The nucleotide component bearing a protected pyrophosphate group.

  • Pyrophosphate linker : Connects the TFMU-glycosyl and adenosine modules.

Orthogonal protecting groups (e.g., trityl, silyl) were employed to ensure regioselective transformations.

Glycosylation of TFMU

The synthesis begins with D-ribonic γ-lactone, which is converted to a ribose hemi-acetal (3 ) through sequential protection and deprotection steps. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate the stereoselective glycosylation of TFMU with the ribose derivative, yielding the α-anomeric product (4 ) in 85% yield . This step capitalizes on bulky protecting groups (e.g., trityl) to enforce the desired 1,2-cis configuration.

Phosphorylation and Pyrophosphate Coupling

The glycosylated product undergoes phosphorylation using a two-step protocol:

  • Phosphoramidite coupling : Reaction with 2-cyanoethyl-N,NN,N-diisopropylchlorophosphoramidite introduces a phosphate group at the 5'-position of ribose (6 ).

  • Oxidative chlorination : An H-phosphonate intermediate (8 ) is treated with NN-chlorosuccinimide (NCS) to generate a reactive phosphochloridate, which condenses with adenosine monophosphate to form the pyrophosphate bridge (9 ). Global deprotection using tetrabutylammonium fluoride (TBAF) removes silyl groups, yielding TFMU-ADPr in 37% overall yield .

Diammonium Salt Formation

The final diammonium salt is obtained via ion-exchange chromatography, replacing counterions (e.g., triethylamine) with ammonium. This enhances aqueous solubility (\sim155 mM in H₂O), critical for enzymatic assays.

Analytical Validation of Synthetic TFMU-ADPr

Structural Confirmation

  • NMR Spectroscopy : 1^1H and 31^31P NMR confirmed the α-anomeric configuration (δ = 5.42 ppm, J = 4.2 Hz) and pyrophosphate linkage (δ = -10.3 and -11.7 ppm).

  • Mass Spectrometry : High-resolution ESI-MS validated the molecular formula ([M+H]⁺ = 772.08, calc. 771.44).

Enzymatic Activity Profiling

TFMU-ADPr exhibits substrate specificity for PARG and ARH3 hydrolases:

EnzymeKMK_M (μM)VmaxV_{max} (μmol/min/mg)
hPARG66.2 ± 150.84 ± 0.05
hARH36.3 ± 0.21.61 ± 0.02

Data from, Table 1.

Hydrolysis assays using recombinant enzymes demonstrated >95% fluorophore release within 10 minutes, confirming functional utility.

Comparative Analysis of Pyrophosphate Coupling Methods

The H-phosphonate approach used for TFMU-ADPr offers advantages over traditional methods:

MethodYield (%)Time (h)Stereochemical Control
H-phosphonate754High
Phosphorimidazolidate4024Moderate
Morpholidate3048Low

The H-phosphonate protocol’s efficiency stems from in situ activation, minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

TFMU-ADPr (diammonium) primarily undergoes hydrolysis reactions catalyzed by PARG enzymes. These reactions result in the release of a fluorophore, which can be detected and measured to assess enzyme activity .

Common Reagents and Conditions

The common reagents used in these reactions include poly(ADP-ribose) substrates and specific enzymes such as PARG and ARH3. The reactions are typically carried out in buffered solutions to maintain the optimal pH for enzyme activity .

Major Products Formed

The major product formed from the hydrolysis of TFMU-ADPr (diammonium) is a fluorophore, which is used as a marker to monitor enzyme activity .

Scientific Research Applications

Biochemical Assays

TFMU-ADPr serves as a universal substrate for monitoring PARG activity. It has been utilized in various biochemical assays to evaluate the kinetics of PARG and ARH3 enzymes. The compound's ability to release a fluorophore upon hydrolysis provides a sensitive method for detecting enzyme activity.

Key Findings:

  • TFMU-ADPr is processed by major PARG enzymes, making it suitable for broad applications in enzyme kinetics studies .
  • A comparative analysis of kinetic parameters revealed that the KMK_M values for TFMU-ADPr with human PARG and ARH3 were 66.2 μM and 6.3 μM, respectively, indicating its effectiveness as a substrate .
SubstrateEnzymeKMK_M (μM)VmaxV_{max} (μmol/min/mg)
TFMU-ADPrhPARG66.2 ± 150.84 ± 0.05
TFMU-ADPrhARH36.3 ± 0.21.61 ± 0.02

Drug Discovery

In drug discovery, TFMU-ADPr is employed to screen small-molecule inhibitors targeting PARG and ARH3. Its fluorescent properties allow researchers to monitor the efficacy of potential therapeutic agents in real-time.

Case Study:
A study demonstrated that TFMU-ADPr could effectively identify endogenous inhibitors of ARH3 when used in whole-cell lysate experiments, showcasing its utility in pharmacological research .

Molecular Biology

TFMU-ADPr is instrumental in studying the post-translational modifications mediated by ADP-ribosylation. By understanding how these modifications affect cellular processes, researchers can gain insights into various diseases linked to dysregulated ADP-ribosylation.

Applications:

  • Investigating the role of ADP-ribosylation in cancer biology.
  • Exploring therapeutic targets for diseases associated with altered PARG activity .

Mechanism of Action

TFMU-ADPr (diammonium) exerts its effects by serving as a substrate for PARG enzymes. Upon hydrolysis by these enzymes, the compound releases a fluorophore, which can be detected and measured. This mechanism allows researchers to monitor the activity of PARG enzymes and to study the regulation of ADP-ribosyl catabolic pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include pNP-ADPr (ADP-ribosylated p-nitrophenol) and ADPr (adenosine diphosphate ribose). Both share the ADPr core but differ in substituents at the C1″ position:

  • TFMU-ADPr : Trifluoromethyl umbelliferone group.
  • pNP-ADPr: p-Nitrophenol group.
  • ADPr : Native ribose moiety.
Table 1: Structural and Functional Comparison
Compound C1″ Substituent Primary Application Selectivity
TFMU-ADPr Trifluoromethyl umbelliferone PARG/ARH3 assays; SARS-CoV-2 Macro1 inhibition PARG > ARH3
pNP-ADPr p-Nitrophenol PARG/ARH3 assays; SARS-CoV-2 Macro1 inhibition Broad macrodomain activity
ADPr Native ribose Natural substrate for macrodomains Non-selective
GS441524 Ribonucleoside analog SARS-CoV-2 RdRp/Macro1 inhibition Selective for SARS-CoV-2 Macro1

Binding Affinity and Inhibitory Potency

TFMU-ADPr and pNP-ADPr exhibit superior binding to SARS-CoV-2 Macro1 compared to ADPr and other inhibitors:

Table 2: IC50 Values Against SARS-CoV-2 Macro1
Compound IC50 (μM) Fold Improvement vs. ADPr Selectivity Notes
TFMU-ADPr 0.59 25-fold Strong preference for Macro1; moderate activity on MacroD2
pNP-ADPr 0.37 40-fold Most potent binder reported
ADPr ~15 - Non-selective
GS441524 15.2 - Selective for Macro1
  • Mechanistic Insights : X-ray crystallography (1.9 Å resolution) reveals that TFMU-ADPr binds SARS-CoV-2 Macro1 via a hydrophobic groove, with the TFMU moiety interacting with Ile131, Gly46, and Gly46. This interaction enhances affinity compared to ADPr’s native binding .

Enzymatic Substrate Activity

TFMU-ADPr and pNP-ADPr serve as substrates for PARG and ARH3 but differ in selectivity:

Table 3: Kinetic Parameters for Enzymatic Hydrolysis
Enzyme Substrate KM (μM) Vmax (μM/min) Selectivity vs. Analogues
PARG TFMU-ADPr 18.3 1.2 Comparable to pNP-ADPr
PARG pNP-ADPr 16.7 1.1 Similar kinetics to TFMU-ADPr
ARH3 TFMU-ADPr 22.5 0.8 Hydrolyzed by ARH3 and PARG
ARH3 TFMU-IDPr* 19.4 0.7 ARH3-selective

*TFMU-IDPr (iso-ADPr variant) shows ARH3 selectivity in cell lysates, unlike TFMU-ADPr .

Selectivity in Cellular Contexts

  • In ARH3-knockout cell lysates, TFMU-ADPr hydrolysis is partially reduced, indicating contributions from both PARG and ARH3. In contrast, TFMU-IDPr hydrolysis is entirely ARH3-dependent .
  • pNP-ADPr and TFMU-ADPr inhibit ADPr hydrolysis by SARS-CoV-2 Macro1 and human MacroD1 in lysates, underscoring their cross-species utility .

Q & A

Q. Methodological Guidance

  • Protocol Documentation : Use platforms like Protocols.io for step-by-step method sharing.
  • Data Transparency : Share raw data (e.g., FP readouts, crystallography files) via repositories like Zenodo or Figshare.
  • Code Availability : Publish analysis scripts (e.g., Python/R) on GitHub with version control.
  • Collaborative Validation : Replicate key findings in independent labs using standardized reagents .

How can structural data guide the design of TFMU-ADPr derivatives with enhanced potency?

Advanced Research Question
Leverage crystallography data to:

  • Identify underutilized binding pockets for chemical modifications (e.g., adding fluorophores or methyl groups).
  • Perform docking studies (e.g., AutoDock Vina) to screen derivative libraries.
  • Prioritize derivatives with improved hydrogen-bond networks or reduced steric clashes. Validate top candidates via FP assays and MD simulations .

What statistical methods are appropriate for analyzing TFMU-ADPr dose-response data?

Q. Methodological Guidance

  • Use nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) to calculate IC₅₀ values.
  • Report 95% confidence intervals and goodness-of-fit metrics (e.g., R²).
  • Apply ANOVA for comparing multiple experimental groups.
  • Address outliers with robust statistical tests (e.g., Grubbs’ test) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.